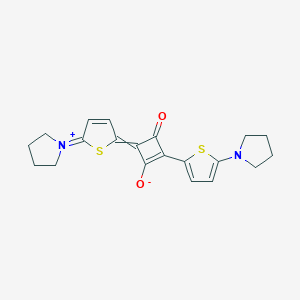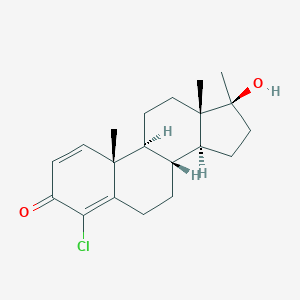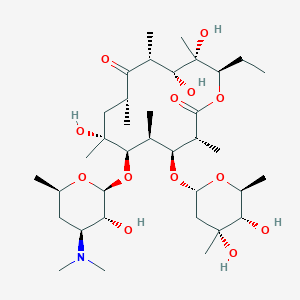
(Z)-hexacos-18-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-hexacos-18-enoic acid, also known as cerotic acid, is a long-chain saturated fatty acid that is naturally present in various animal and plant sources. It has drawn attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, food science, and materials science.
Mecanismo De Acción
The mechanism of action of (Z)-hexacos-18-enoic acid is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as inhibition of protein synthesis, induction of apoptosis, and modulation of signaling pathways.
Efectos Bioquímicos Y Fisiológicos
(Z)-hexacos-18-enoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various microorganisms such as Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Z)-hexacos-18-enoic acid in lab experiments include its availability, low cost, and natural origin. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on (Z)-hexacos-18-enoic acid. One direction is to explore its potential as a natural preservative in food products. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for industrial applications.
In conclusion, (Z)-hexacos-18-enoic acid is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its applications.
Métodos De Síntesis
(Z)-hexacos-18-enoic acid can be synthesized through various methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. Chemical synthesis involves the reaction of hexacosanoic acid with a reducing agent such as lithium aluminum hydride or sodium borohydride. Microbial fermentation involves the use of microorganisms such as Candida tropicalis or Yarrowia lipolytica to produce (Z)-hexacos-18-enoic acid from glucose or other carbon sources. Extraction from natural sources involves the isolation of (Z)-hexacos-18-enoic acid from animal or plant tissues using various techniques such as chromatography or solvent extraction.
Aplicaciones Científicas De Investigación
(Z)-hexacos-18-enoic acid has been studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities. In food science, it has been used as a natural preservative due to its antimicrobial properties. In materials science, it has been used as a building block for the synthesis of various materials such as surfactants and polymers.
Propiedades
Número CAS |
128065-63-4 |
|---|---|
Nombre del producto |
(Z)-hexacos-18-enoic acid |
Fórmula molecular |
C26H50O2 |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
(Z)-hexacos-18-enoic acid |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h8-9H,2-7,10-25H2,1H3,(H,27,28)/b9-8- |
Clave InChI |
CQRBYMVSSMZBEU-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCC/C=C\CCCCCCCCCCCCCCCCC(=O)O |
SMILES |
CCCCCCCC=CCCCCCCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCC=CCCCCCCCCCCCCCCCCC(=O)O |
Sinónimos |
18-hexacosenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)




![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)